Structural Regiochemistry: 2-Dimethylamino-6-methyl Substitution vs. 4-Dimethylamino Analog
ADS-J13 places the dimethylamino substituent at the pyrimidine C-2 position and a methyl at C-6, with the urea-methylene linker at C-4. Its closest regioisomer, 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea (CAS 1797812-43-1), inverts this arrangement by placing dimethylamino at C-4 and the urea-methylene at C-2, and lacks the C-6 methyl group entirely. In the Novartis FGF inhibitor patent WO2007071752, the 2-dimethylamino-6-methyl-4-methylamino-urea scaffold of ADS-J13 appears in a distinct Markush sub-genus from the 4-dimethylamino-2-methylamino-urea variants, indicating that the two regiochemical series were profiled separately against FGFR1–3 [1]. The presence of the 6-methyl group in ADS-J13 introduces additional steric bulk adjacent to the hinge-binding region, a feature absent in the 4-dimethylamino regioisomer.
| Evidence Dimension | Pyrimidine substitution pattern and Markush patent classification |
|---|---|
| Target Compound Data | 2-N(CH₃)₂; 6-CH₃; 4-CH₂-NH-urea linker (disclosed in WO2007071752 sub-genus with FGFR1–3 activity) |
| Comparator Or Baseline | 4-N(CH₃)₂; 2-CH₂-NH-urea linker; no C-6 methyl (disclosed in separate WO2007071752 sub-genus) |
| Quantified Difference | Distinct Markush sub-genera within the same patent; quantitative FGFR IC₅₀ values for individual compounds not publicly disclosed. |
| Conditions | FGFR1, FGFR2, FGFR3 biochemical kinase assays as described in WO2007071752 |
Why This Matters
Procurement of the incorrect regioisomer yields a compound that targets a different FGFR selectivity profile, invalidating structure-activity relationship (SAR) studies.
- [1] Novartis AG. Pyrimidinyl aryl urea derivatives being FGF inhibitors. WO2007071752 (also published as US8293746B2). Filed 2006-12-20. View Source
